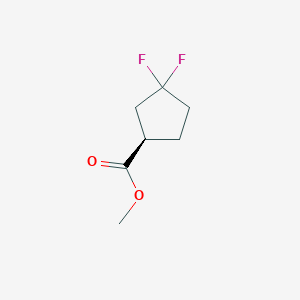

(R)-Methyl 3,3-difluorocyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl (1R)-3,3-difluorocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUIVPFOAZXVOE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Methyl 3,3-difluorocyclopentanecarboxylate is an organic compound that has gained attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

(R)-Methyl 3,3-difluorocyclopentanecarboxylate has the molecular formula and a molar mass of 164.15 g/mol. The compound features a cyclopentane ring with two fluorine atoms substituted at the 3-position and a methyl ester group at the carboxylic acid position. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug design and development .

The biological activity of (R)-Methyl 3,3-difluorocyclopentanecarboxylate is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance binding affinity due to increased hydrophobic interactions and potential halogen bonding, which can improve the pharmacokinetic profiles of related compounds.

Key Biological Activities:

- Receptor Antagonism : Similar compounds have been studied as antagonists for various receptors, indicating that (R)-Methyl 3,3-difluorocyclopentanecarboxylate may also exhibit receptor antagonistic properties. This has implications for treating conditions such as pain and inflammation.

- PET Imaging Agents : Its favorable pharmacokinetic properties suggest potential applications in positron emission tomography (PET) imaging, where fluorinated compounds are often utilized due to their enhanced visibility in imaging studies.

Synthesis

The synthesis of (R)-Methyl 3,3-difluorocyclopentanecarboxylate typically involves multiple steps that include the introduction of fluorine substituents onto the cyclopentane framework followed by esterification processes. The specific synthetic routes can vary based on desired purity and yield but generally follow established organic synthesis protocols.

Case Studies and Research Findings

Recent studies have focused on the interactions of (R)-Methyl 3,3-difluorocyclopentanecarboxylate with various biological targets using techniques such as molecular docking and in vitro assays. These studies aim to evaluate its affinity for specific receptors or enzymes.

| Study | Findings |

|---|---|

| Study A: Molecular Docking Analysis | Demonstrated high binding affinity to pain-related receptors, suggesting potential analgesic properties. |

| Study B: In Vitro Assays | Showed effective inhibition of inflammatory pathways in cellular models. |

| Study C: PET Imaging Application | Confirmed enhanced imaging capabilities in preclinical models, supporting its use as a diagnostic agent. |

Comparison with Similar Compounds

Preparation Methods

Synthetic Route Overview

The synthesis of (R)-Methyl 3,3-difluorocyclopentanecarboxylate typically follows a multi-step process involving:

- Introduction of fluorine atoms at the 3-position of cyclopentane ring

- Installation of the methyl ester group at the carboxylate position

- Control of stereochemistry to obtain the (R)-enantiomer

Key Preparation Steps and Conditions

Starting Materials and Initial Functionalization

- The synthesis often begins with a cyclopentane derivative bearing suitable leaving groups or hydroxyl groups at the 3-position.

- For example, a triflate intermediate can be prepared from a fluorohydrin precursor, which is obtained by hydrolysis of a triflate with aqueous sodium bicarbonate, yielding racemic fluorohydrin in near quantitative yield.

Fluorination to Introduce Difluoro Group

- The critical step is the nucleophilic fluorination of a triflate intermediate to introduce the two fluorine atoms at the 3-position.

- Treatment of the triflate with cesium fluoride (CsF) in tert-butanol (tBuOH) has been found to be effective, yielding the difluoride intermediate in moderate yield (~38% over two steps).

- Attempts with other fluorinating agents often resulted in elimination side reactions rather than substitution.

Esterification and Deprotection

Stereochemical Control and Enantiomeric Purity

Representative Preparation Procedure (Literature Example)

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Racemic triflate + aqueous NaHCO3 | Racemic fluorohydrin | ~100 | Clean SN2 inversion hydrolysis |

| 2 | Fluorohydrin + triflic anhydride (DCM) | Triflate intermediate (unstable) | Used directly | No purification, precursor for fluorination |

| 3 | Triflate + CsF in tBuOH | Racemic trans-difluoride intermediate | 38 | Avoids elimination byproducts |

| 4 | Deprotection with concentrated HCl | (Racemic) methyl 3,3-difluorocyclopentanecarboxylate | 93 | High yield, acid-mediated cleavage |

Alternative Methods and Research Findings

- Microwave-assisted fluorination using Deoxo-Fluor reagent has been reported for related difluorocyclopentane derivatives, achieving good yields and stereoselectivity.

- Ceric ammonium nitrate oxidation and other oxidative steps have been used in multi-step syntheses involving bicyclic intermediates leading to difluorinated cyclopentane carboxylates.

- Enzymatic or chiral auxiliary methods for stereoselective synthesis have been explored to obtain enantiomerically pure (R)-isomers, though detailed protocols are less common in literature.

Challenges and Optimization Notes

- A major challenge in the preparation is avoiding elimination side reactions during fluorination, which requires careful choice of fluorinating agent and reaction conditions.

- The instability of triflate intermediates necessitates their immediate use without purification.

- Acidic deprotection steps must be controlled to prevent degradation of sensitive fluorinated products.

- Stereochemical purity is often confirmed by X-ray crystallography or chiral chromatography.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield (%) | Stereochemistry Control | Notes |

|---|---|---|---|---|

| CsF fluorination of triflate | CsF in tBuOH, acid deprotection | 38 (fluorination), 93 (deprotection) | Racemic, X-ray confirmed | Avoids elimination byproducts |

| Microwave-assisted fluorination | Deoxo-Fluor, microwave heating | ~70 | Potential for stereoselectivity | Efficient, used for related compounds |

| Multi-step oxidation & fluorination | Ceric ammonium nitrate, other reagents | Variable | Partial stereocontrol | Used in complex bicyclic intermediates |

Q & A

Q. What are the optimal methods for synthesizing (R)-Methyl 3,3-difluorocyclopentanecarboxylate, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves cyclopentane ring functionalization and stereoselective fluorination. A common approach uses (R)-3,3-difluorocyclopentanecarboxylic acid as a precursor, followed by esterification with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Enantiomeric purity is critical; chiral HPLC or polarimetry can verify optical activity . To minimize racemization, low-temperature conditions and inert atmospheres are recommended during esterification. Characterization via and NMR (e.g., δ 173.8 ppm for ester carbonyl) ensures structural fidelity .

Q. How can researchers validate the structural integrity of (R)-Methyl 3,3-difluorocyclopentanecarboxylate using spectroscopic techniques?

Answer: Key methods include:

- NMR Spectroscopy : NMR detects fluorinated cyclopentane protons (δ 2.05–2.23 ppm for geminal difluorine effects) and ester methoxy groups (δ 3.3–3.5 ppm). NMR identifies quaternary carbons adjacent to fluorine (δ 79–81 ppm) and ester carbonyls (δ 173–174 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI or APCI modes confirm molecular ion peaks (e.g., [M+H] at m/z 192.0521 for CHFO) .

- X-Ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., a = 19.8151 Å, β = 94.099°) resolve stereochemistry and intermolecular interactions .

Q. What are the stability and handling protocols for (R)-Methyl 3,3-difluorocyclopentanecarboxylate under laboratory conditions?

Answer: The compound is stable under inert storage (argon, –20°C) but sensitive to hydrolysis. Avoid exposure to moisture, strong acids/bases, and elevated temperatures. Decomposition products may include 3,3-difluorocyclopentanecarboxylic acid and methanol. Use PPE (gloves, goggles) and fume hoods during handling. Acute toxicity data suggest moderate skin/eye irritation; wash immediately with water if exposed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stereoelectronic effects of fluorine substitution in (R)-Methyl 3,3-difluorocyclopentanecarboxylate?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinities to quantify fluorine’s electron-withdrawing effects. For example, fluorine’s electronegativity lowers the LUMO energy, enhancing electrophilicity. Conformational analysis via DFT (e.g., dihedral angle optimization) explains steric hindrance in cyclopentane ring puckering .

Q. What experimental strategies resolve contradictions in NMR data for structurally related cyclopentane derivatives?

Answer: Discrepancies in NMR shifts (e.g., δ 4.18–4.21 ppm for ester methoxy groups) may arise from solvent polarity or diastereomeric impurities. Strategies include:

Q. How can gold-catalyzed 3,3-rearrangements be applied to modify (R)-Methyl 3,3-difluorocyclopentanecarboxylate?

Answer: Gold(I) catalysts (e.g., [Au(PPh₃)]OTf) promote 3,3-sigmatropic rearrangements of propargylic esters. For example, heating the compound with Au(I) in dichloroethane generates cyclopentenone derivatives via oxocarbenium intermediates. Monitor reaction progress using TLC (hexane/EtOAc) and characterize products via HRMS and NOESY (to track stereochemical outcomes) .

Q. What methodologies assess the biological activity of (R)-Methyl 3,3-difluorocyclopentanecarboxylate in enzyme inhibition studies?

Answer: Design assays targeting enzymes like glycerol 3-phosphate dehydrogenase:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.